Mucronine E
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Overview
Description
Mucronine E is a cyclopeptide alkaloid isolated from the bark of Zizyphus abyssinica. Cyclopeptide alkaloids are a group of closely related polyamide bases of plant origin. This compound is known for its significant antifungal and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Mucronine E involves several key steps. One of the critical features of the synthesis is the intramolecular amidation of a vinyl iodide, which addresses two synthetic challenges: the formation of the enamide and macrocyclization . Another approach involves the use of N-methylated amino acids and peptides with an 8-aminoquinoline directing group, which can be subjected to stereoselective palladium-catalyzed β-functionalizations .
Industrial Production Methods
The use of copper-catalyzed coupling reactions and macroamidation protocols are central to the synthesis .
Chemical Reactions Analysis
Types of Reactions
Mucronine E undergoes various chemical reactions, including:
Oxidation: Enamide oxidation is a common reaction for cyclopeptide alkaloids.
Reduction: Reduction reactions can be used to modify the peptide units within the molecule.
Substitution: Substitution reactions, particularly involving the aromatic ring, are also possible.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include modified cyclopeptide alkaloids with altered biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Mucronine E has several scientific research applications:
Chemistry: It serves as a model compound for studying cyclopeptide alkaloid synthesis and reactions.
Biology: Its antifungal and antibacterial properties make it a subject of interest in biological research.
Medicine: Potential therapeutic applications due to its bioactivity against various pathogens.
Industry: Its synthesis and modification can lead to the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Mucronine E involves its interaction with bacterial and fungal cell membranes, leading to disruption of membrane integrity and cell death. The molecular targets include enzymes involved in cell wall synthesis and membrane proteins . The pathways involved are primarily related to cell membrane disruption and inhibition of essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Paliurine E and F
- Ziziphine N and Q
- Abyssenine A
Comparison
Mucronine E is unique due to its specific structure, which includes a 15-membered ring containing a peptide unit connected to an aromatic ring by an enamide linkage . This structure imparts distinct biological activities compared to other cyclopeptide alkaloids like Paliurine E and F, which have different ring sizes and substituents .
This compound stands out for its potent antifungal and antibacterial properties, making it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C26H40N4O5 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(2Z,6S,9S,12S)-9-[(2S)-butan-2-yl]-15,17-dimethoxy-12-(methylamino)-6-(2-methylpropyl)-4,7,10-triazabicyclo[12.3.1]octadeca-1(17),2,14(18),15-tetraene-5,8,11-trione |
InChI |
InChI=1S/C26H40N4O5/c1-8-16(4)23-26(33)29-20(11-15(2)3)24(31)28-10-9-17-12-18(13-19(27-5)25(32)30-23)22(35-7)14-21(17)34-6/h9-10,12,14-16,19-20,23,27H,8,11,13H2,1-7H3,(H,28,31)(H,29,33)(H,30,32)/b10-9-/t16-,19-,20-,23-/m0/s1 |
InChI Key |
HDWUSBGYJHDLEL-SDRORHOTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N/C=C\C2=C(C=C(C(=C2)C[C@@H](C(=O)N1)NC)OC)OC)CC(C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC=CC2=C(C=C(C(=C2)CC(C(=O)N1)NC)OC)OC)CC(C)C |
Origin of Product |
United States |
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